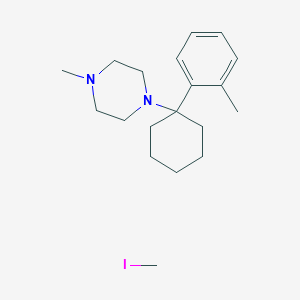
Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide is a chemical compound with the CAS registry number 21602-37-9 . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the iodide ion in this compound makes it a salt, which can have various applications in different fields.
Preparation Methods
The synthesis of Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide typically involves the reaction of 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)piperazine with iodomethane. The reaction conditions usually require a solvent such as acetonitrile or ethanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound, such as amines or other reduced derivatives.
Substitution: The iodide ion in this compound can be substituted with other nucleophiles, such as chloride, bromide, or hydroxide ions, under appropriate conditions.
Scientific Research Applications
Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other piperazine derivatives and related compounds.
Biology: This compound can be used in biological studies to investigate the effects of piperazine derivatives on biological systems.
Mechanism of Action
The mechanism of action of Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide involves its interaction with molecular targets such as receptors or enzymes. The compound may exert its effects by binding to specific receptors in the CNS, leading to modulation of neurotransmitter release or inhibition of enzyme activity. The exact molecular pathways involved can vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide can be compared with other similar compounds, such as:
1,1-Dimethyl-4-(o-tolyl)piperazine: This compound lacks the iodide ion and may have different chemical and biological properties.
1,1-Dimethyl-4-(1-(p-tolyl)cyclohexyl)piperazine: This compound has a para-tolyl group instead of an ortho-tolyl group, which can affect its reactivity and interactions.
1,1-Dimethyl-4-(1-(m-tolyl)cyclohexyl)piperazine: This compound has a meta-tolyl group, leading to different steric and electronic effects compared to the ortho-tolyl derivative.
Properties
CAS No. |
21602-37-9 |
|---|---|
Molecular Formula |
C19H31IN2 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
iodomethane;1-methyl-4-[1-(2-methylphenyl)cyclohexyl]piperazine |
InChI |
InChI=1S/C18H28N2.CH3I/c1-16-8-4-5-9-17(16)18(10-6-3-7-11-18)20-14-12-19(2)13-15-20;1-2/h4-5,8-9H,3,6-7,10-15H2,1-2H3;1H3 |
InChI Key |
ZSYCYUNWZBYRNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCCC2)N3CCN(CC3)C.CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















